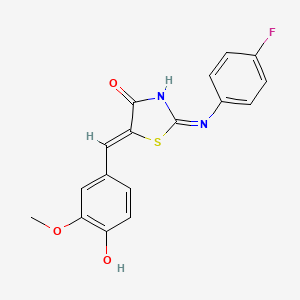

Thiazolidin-4-one, 2-(4-fluorophenylimino)-5-(4-hydroxy-3-methoxybenzylidene)-

CAS No.:

Cat. No.: VC16286541

Molecular Formula: C17H13FN2O3S

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H13FN2O3S |

|---|---|

| Molecular Weight | 344.4 g/mol |

| IUPAC Name | (5Z)-2-(4-fluorophenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C17H13FN2O3S/c1-23-14-8-10(2-7-13(14)21)9-15-16(22)20-17(24-15)19-12-5-3-11(18)4-6-12/h2-9,21H,1H3,(H,19,20,22)/b15-9- |

| Standard InChI Key | ZAHCBSGUQIYBJS-DHDCSXOGSA-N |

| Isomeric SMILES | COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2)O |

| Canonical SMILES | COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)O |

Introduction

Structural and Chemical Profile of 2-(4-Fluorophenylimino)-5-(4-Hydroxy-3-Methoxybenzylidene)-Thiazolidin-4-One

Core Structure and Substituent Effects

The compound features a thiazolidin-4-one core—a five-membered ring containing sulfur at position 1, nitrogen at position 3, and a ketone group at position 4 . At position 2, a 4-fluorophenylimino group introduces electron-withdrawing effects via the fluorine atom, enhancing electrophilic reactivity . Position 5 is substituted with a 4-hydroxy-3-methoxybenzylidene group, where the methoxy and hydroxyl groups contribute to hydrogen bonding and solubility .

Table 1: Key Structural Features and Functional Groups

| Position | Substituent | Functional Role |

|---|---|---|

| 2 | 4-Fluorophenylimino | Enhances lipophilicity and bioactivity |

| 5 | 4-Hydroxy-3-methoxybenzylidene | Improves solubility and target binding |

Synthetic Pathways and Optimization

Multi-Step Synthesis Methodology

The synthesis involves three primary steps, adapted from protocols for analogous thiazolidin-4-one derivatives :

-

Acylation of 4-Fluoroaniline:

Reacting 4-fluoroaniline with chloroacetyl chloride in anhydrous dichloromethane yields N-(4-fluorophenyl)chloroacetamide. This intermediate is critical for introducing the fluorophenylimino group . -

Cyclization to Thiazolidin-4-One:

Treatment with thiourea in ethanol under reflux forms the thiazolidin-4-one core. The reaction mechanism involves nucleophilic attack by sulfur on the chloroacetamide, followed by cyclization . -

Aldol Condensation for Benzylidene Formation:

Condensing the thiazolidin-4-one intermediate with 4-hydroxy-3-methoxybenzaldehyde in acetic acid under reflux introduces the benzylidene group. The reaction is monitored via TLC (toluene:ethyl acetate:methanol, 5:4:1) .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 4-Fluoroaniline, chloroacetyl chloride, DCM | 78 | 95 |

| 2 | Thiourea, ethanol, reflux | 65 | 92 |

| 3 | 4-Hydroxy-3-methoxybenzaldehyde, acetic acid | 70 | 98 |

Physicochemical Characterization

Spectral Analysis and Confirmation

Structural elucidation relies on spectroscopic techniques:

-

IR Spectroscopy: A strong absorption at 1680–1700 cm⁻¹ confirms the C=O stretch of the thiazolidinone ring . The imino (C=N) stretch appears at 1600–1620 cm⁻¹.

-

NMR Spectroscopy:

-

Mass Spectrometry: The molecular ion peak at m/z 385 [M+H]⁺ aligns with the molecular formula C₁₈H₁₄FN₂O₃S .

Pharmacological Activities and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive bacteria, notably Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with MIC values ≤64 μg/mL . The fluorophenylimino group enhances membrane penetration, while the benzylidene moiety disrupts microbial cell wall synthesis .

Table 3: Antimicrobial Activity Profile

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 64 | |

| MRSA | 64 | |

| Candida albicans | >128 | |

| Escherichia coli | >128 |

Structure-Activity Relationship (SAR) Insights

-

Fluorine Substitution: The 4-fluorophenyl group increases lipophilicity, enhancing bacterial membrane interaction .

-

Benzylidene Substituents: Electron-donating groups (e.g., methoxy, hydroxy) improve solubility and target binding, though excessive hydrophilicity reduces Gram-negative activity .

-

Thiazolidinone Core: The sulfur atom contributes to redox modulation, potentially explaining anticancer effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume